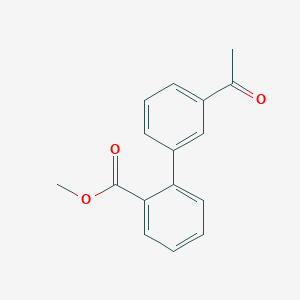

Methyl 2-(3-acetylphenyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-acetylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(17)12-6-5-7-13(10-12)14-8-3-4-9-15(14)16(18)19-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMFPXLCGAYGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-(3-acetylphenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(3-acetylphenyl)benzoate. The document details a probable synthetic pathway, experimental protocols, and the analytical characterization of the compound, presenting quantitative data in a clear, tabular format. Visual diagrams generated using the DOT language are included to illustrate the synthetic route and experimental workflow.

Introduction

This compound is a biaryl ketone derivative. Biaryl structures are of significant interest in medicinal chemistry and materials science due to their presence in many biologically active compounds and functional materials. The synthesis of such molecules often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond between two aromatic rings. This guide outlines a plausible and efficient method for the preparation of this compound and its subsequent analytical characterization.

Synthetic Pathway

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.[1][2] In this proposed synthesis, methyl 2-bromobenzoate is coupled with (3-acetylphenyl)boronic acid.

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from known Suzuki-Miyaura cross-coupling reactions.[3][4]

Materials:

-

Methyl 2-bromobenzoate

-

(3-acetylphenyl)boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), (3-acetylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene and a solution of potassium carbonate in deionized water.

-

To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed successively with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization Methods

The purified product is characterized by various spectroscopic methods to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer. The spectrum provides information about the functional groups present in the molecule.[6][7]

-

Mass Spectrometry (MS): Mass spectral data is obtained to determine the molecular weight and fragmentation pattern of the compound.[8][9]

Data Presentation

The following tables summarize the expected quantitative data for this compound.

| Physical Properties | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Multiplicity | Integration | Assignment |

| Anticipated 8.20-7.20 | m | 8H | Aromatic Protons |

| Anticipated 3.90 | s | 3H | -OCH₃ |

| Anticipated 2.60 | s | 3H | -COCH₃ |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |

| Anticipated >190 | C=O (ketone) |

| Anticipated ~167 | C=O (ester) |

| Anticipated 140-120 | Aromatic Carbons |

| Anticipated ~52 | -OCH₃ |

| Anticipated ~27 | -COCH₃ |

| IR Spectroscopy (cm⁻¹) | Functional Group |

| Anticipated ~3050 | C-H (aromatic) |

| Anticipated ~2950 | C-H (aliphatic) |

| Anticipated ~1720 | C=O (ester) |

| Anticipated ~1685 | C=O (ketone) |

| Anticipated ~1250 | C-O (ester) |

| Mass Spectrometry (m/z) | Assignment |

| Anticipated 254 | [M]⁺ |

| Anticipated 223 | [M - OCH₃]⁺ |

| Anticipated 211 | [M - COCH₃]⁺ |

| Anticipated 195 | [M - COOCH₃]⁺ |

Note: The spectroscopic data presented are anticipated values based on the structure of this compound and data from structurally related compounds. Actual experimental values may vary slightly.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow from synthesis to characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura coupling offers a reliable and efficient route to this biaryl ketone. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and characterization of this compound can pave the way for further investigations into its potential applications.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl benzoate (93-58-3) MS spectrum [chemicalbook.com]

- 9. massbank.eu [massbank.eu]

Physical and chemical properties of Methyl 2-(3-acetylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 2-(3-acetylphenyl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close isomers, namely 2-acetylphenyl benzoate and 3-acetylphenyl benzoate, to provide a robust predictive profile. This document includes tabulated physicochemical data, proposed experimental protocols for synthesis and analysis, and visualizations of key chemical processes to support further research and development efforts.

Introduction

This compound is an aromatic ester with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its constituent parts, a methyl benzoate core and a 3-acetylphenyl substituent, are found in various biologically active molecules and functional materials. This guide aims to consolidate the known information on its isomers and provide a predictive framework for the properties and synthesis of the title compound, thereby serving as a foundational resource for researchers.

Chemical and Physical Properties

Identifiers and Molecular Properties

| Property | 2-Acetylphenyl benzoate | 3-Acetylphenyl benzoate |

| IUPAC Name | (2-acetylphenyl) benzoate[1] | (3-acetylphenyl) benzoate[2] |

| CAS Number | 4010-33-7[3][4] | 139-28-6[2] |

| Molecular Formula | C₁₅H₁₂O₃[3][5] | C₁₅H₁₂O₃[2] |

| Molecular Weight | 240.26 g/mol [1] | 240.25 g/mol [2] |

| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[3] | CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[2] |

| InChI Key | UEVPPUDQJRWOLT-UHFFFAOYSA-N[1] | CCDOBBGYSDWGKY-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | 2-Acetylphenyl benzoate | 3-Acetylphenyl benzoate |

| Melting Point | 87-88 °C[1] | Not Available |

| Boiling Point | 420 °C at 760 mmHg (Predicted)[3] | Not Available |

| Density | 1.175 g/cm³ (Predicted)[3] | Not Available |

| Refractive Index | 1.579 (Predicted)[3] | Not Available |

| LogP (Predicted) | 3.10840[3] | 3.3[2] |

| Hydrogen Bond Donor Count | 0[3] | 0[2] |

| Hydrogen Bond Acceptor Count | 3[3] | 3[2] |

| Rotatable Bond Count | 4[3] | 4[2] |

Experimental Protocols

As specific synthesis protocols for this compound are not documented, two plausible synthetic routes are proposed based on established organic chemistry reactions: Fischer-Speier Esterification and Suzuki Coupling.

Proposed Synthesis Route 1: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of 2-(3-acetylphenyl)benzoic acid with methanol.[6][7][8][9]

Materials:

-

2-(3-acetylphenyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolve 2-(3-acetylphenyl)benzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: Proposed workflow for the synthesis of this compound via Fischer Esterification.

Proposed Synthesis Route 2: Carbonylative Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed coupling of methyl 2-bromobenzoate with 3-acetylphenylboronic acid under a carbon monoxide atmosphere.[3][10][11]

Materials:

-

Methyl 2-bromobenzoate

-

3-Acetylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

Carbon Monoxide (CO) gas

-

Ethyl Acetate

-

Hexane

Procedure:

-

To an oven-dried Schlenk flask, add methyl 2-bromobenzoate, 3-acetylphenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Purge the reaction mixture with CO gas (balloon pressure) and then leave it under a CO atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Caption: Proposed workflow for the synthesis of this compound via Carbonylative Suzuki-Miyaura Coupling.

Spectral Data Analysis (Predicted)

While experimental spectra for this compound are not available, the following are predicted key signals based on its structure and data from its isomers.

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

-

A singlet for the acetyl methyl protons (-COCH₃) is expected around 2.5-2.7 ppm.

-

A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the eight protons on the two phenyl rings.

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon is expected around 165-170 ppm.

-

A signal for the ketone carbonyl carbon is expected around 195-200 ppm.

-

Signals for the methyl carbons of the ester and acetyl groups are expected around 50-55 ppm and 25-30 ppm, respectively.

-

Multiple signals in the aromatic region (120-140 ppm).

-

-

IR Spectroscopy:

-

A strong absorption band for the ester C=O stretch is expected around 1720-1740 cm⁻¹.

-

A strong absorption band for the ketone C=O stretch is expected around 1680-1700 cm⁻¹.

-

C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

-

-

Mass Spectrometry (Electron Ionization):

-

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₆H₁₄O₃.

-

Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).

-

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been reported. However, research on related compounds provides insights into its potential pharmacological profile.

Derivatives of acetylphenyl benzoate have been investigated for their anti-inflammatory properties .[12] Some studies suggest that these compounds may inhibit pro-inflammatory mediators. The underlying mechanism could involve the modulation of inflammatory signaling pathways, such as the NF-κB or MAPK pathways, which are central to the inflammatory response.

Furthermore, the parent compound, methyl benzoate, has demonstrated insecticidal and antimicrobial activities .[13][14] It can act as a contact toxicant, fumigant, and repellent against various arthropod pests.[13][14] Its antimicrobial effects have been noted against certain bacteria and fungi.[13] These activities suggest that this compound could be a candidate for investigation in the development of novel pesticides or antimicrobial agents.

Caption: Hypothetical signaling pathways and biological activities of this compound based on related compounds.

Safety and Handling

Specific toxicity data for this compound is unavailable. For its isomers, GHS hazard statements indicate potential for skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation.[2][15][16] It is also noted as being very toxic to aquatic life.[15]

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of interest for which direct experimental data is currently lacking. This technical guide has provided a comprehensive predictive overview of its properties and synthesis by drawing on data from its isomers and related compounds. The proposed experimental protocols and workflow diagrams offer a clear path for its synthesis and characterization. The potential for anti-inflammatory, antimicrobial, and insecticidal activities suggests that further investigation into this compound is warranted. This guide serves as a valuable starting point for researchers and developers in the fields of chemistry and pharmacology.

References

- 1. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Acetylphenyl benzoate|lookchem [lookchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. studylib.net [studylib.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. aksci.com [aksci.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

Methyl 2-(3-acetylphenyl)benzoate structural formula and analysis

This technical guide provides a comprehensive analysis of Methyl 2-(3-acetylphenyl)benzoate, a novel aromatic ester with potential applications in pharmaceutical and materials science. This document outlines its structural formula, predicted analytical data, a proposed synthesis protocol, and a logical workflow for its characterization.

Structural Formula and Chemical Identity

This compound is an organic compound with the molecular formula C₁₆H₁₄O₃. Its structure consists of a methyl benzoate core with a 3-acetylphenyl substituent at the 2-position of the benzoate ring.

Systematic IUPAC Name: this compound

Chemical Structure:

(Note: An illustrative structure is provided as direct experimental data is not available in public literature.)

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including isomers such as 2-Acetylphenyl benzoate and (3-acetylphenyl) benzoate[1][2].

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | > 400 °C |

| Density | ~1.2 g/cm³ |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 - 7.90 | m | 2H | Aromatic H |

| ~7.70 - 7.40 | m | 6H | Aromatic H |

| ~3.70 | s | 3H | -OCH₃ |

| ~2.60 | s | 3H | -COCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (ketone) |

| ~167 | C=O (ester) |

| ~140 - 125 | Aromatic C |

| ~52 | -OCH₃ |

| ~27 | -COCH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3060 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1685 | C=O stretch (ketone) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1270, 1120 | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular ion) |

| 223 | [M - OCH₃]⁺ |

| 195 | [M - COOCH₃]⁺ |

| 121 | [C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis and analysis of this compound.

Synthesis of this compound via Suzuki Coupling

This proposed synthesis involves a Suzuki coupling reaction between methyl 2-bromobenzoate and 3-acetylphenylboronic acid.

Materials:

-

Methyl 2-bromobenzoate

-

3-Acetylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and ethanol to the flask.

-

Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The purified product should be characterized by the following analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The resulting spectra should be compared with the predicted data in Tables 2 and 3.

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The characteristic absorption bands should be compared with the predicted values in Table 4.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound. The fragmentation pattern should be analyzed and compared with the predicted data in Table 5.

-

Purity Analysis: The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Analysis Workflow.

References

Technical Guide: Methyl 2-(3-acetylphenyl)benzoate - A Review of Available Data

A comprehensive search for "Methyl 2-(3-acetylphenyl)benzoate" in chemical databases and scientific literature did not yield a specific entry for this compound. This suggests that this particular isomer may not be a widely synthesized or commercially available substance. It is also possible that the nomenclature used is non-standard. This guide presents data on structurally related and isomeric compounds to provide context and potential avenues for further research.

Chemical Identity and Properties of Related Isomers

While data for this compound is not available, several isomers and structurally similar molecules have been identified. The properties of these compounds are summarized below to aid researchers in comparative analysis. The predicted molecular formula for the requested compound would be C₁₆H₁₄O₃ with a molecular weight of approximately 254.28 g/mol .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Acetyl-4-Methylphenyl Benzoate | 4010-19-9 | C₁₆H₁₄O₃ | 254.28[1] |

| 4-acetylphenyl 2-methylbenzoate | 306743-67-9 | C₁₆H₁₄O₃ | 254.28[2] |

| (2-Acetylphenyl) 4-methylbenzoate | Not Available | C₁₆H₁₄O₃ | Not Available[3] |

| Methyl 4-acetylbenzoate | 3609-53-8 | C₁₀H₁₀O₃ | 178.18[4][5][6][7] |

| Methyl-3-acetyl benzoate | 21860-07-1 | C₁₀H₁₀O₃ | 178.18 |

| Methyl 2-(2-acetylphenyl)acetate | 16535-88-9 | C₁₁H₁₂O₃ | 192.21[8] |

| Methyl 4-acetyl-2-methylbenzoate | Not Available | C₁₁H₁₂O₃ | 192.21[9] |

| 2-acetylphenyl benzoate | 4010-33-7 | C₁₅H₁₂O₃ | 240.26[10][11][12][13] |

| 3-Acetylphenyl benzoate | 139-28-6 | C₁₅H₁₂O₃ | 240.25[14] |

| Methyl 2-[(3-methylphenyl)acetyl]benzoate | 61653-02-9 | C₁₇H₁₆O₃ | 268.31[15] |

Experimental Protocols

Due to the absence of specific literature on this compound, a detailed experimental protocol for its synthesis or use in experiments cannot be provided. However, general synthetic routes for related methyl benzoate compounds often involve Fischer esterification.

A general procedure for the synthesis of a methyl benzoate derivative, such as Methyl 4-acetylbenzoate from 4-acetylbenzoic acid, is as follows:

-

Dissolve the corresponding benzoic acid derivative in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for several hours.

-

After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Extract the ester with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to yield the crude product.

-

The final product can be purified by recrystallization or chromatography.[16]

This generalized protocol would likely be a starting point for the synthesis of the target compound, this compound, from the corresponding 2-(3-acetylphenyl)benzoic acid, which would first need to be synthesized or procured.

Logical Workflow for Synthesis

The synthesis of a substituted methyl benzoate, as requested, would logically follow a multi-step process. The diagram below illustrates a potential synthetic pathway, which is a hypothetical workflow based on standard organic chemistry principles.

Caption: A potential synthetic route to this compound via a Suzuki coupling reaction.

Signaling Pathways and Biological Activity

Without experimental data for this compound, any discussion of its involvement in signaling pathways or its biological activity would be purely speculative. Research on structurally similar compounds can sometimes provide clues. For instance, some benzoate derivatives are explored for their potential as enzyme inhibitors or receptor modulators in various disease models. However, direct extrapolation of these activities to the requested compound is not scientifically sound.

Conclusion

While a detailed technical guide on this compound cannot be provided due to a lack of available data, this document serves to inform researchers of this data gap. The provided information on related compounds may assist in the design of synthetic routes and experimental plans for this novel compound. Researchers interested in this specific molecule will likely need to undertake its synthesis and characterization as a first step.

References

- 1. 2-Acetyl-4-Methylphenyl Benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. 306743-67-9 CAS MSDS (4-acetylphenyl 2-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3609-53-8|Methyl 4-acetylbenzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-acetylbenzoate | CAS#:3609-53-8 | Chemsrc [chemsrc.com]

- 7. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]

- 8. 16535-88-9|Methyl 2-(2-acetylphenyl)acetate|BLD Pharm [bldpharm.com]

- 9. Methyl 4-acetyl-2-methylbenzoate | C11H12O3 | CID 68518283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-Acetylphenyl benzoate|lookchem [lookchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 14. 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Buy Methyl 2-[(3-methylphenyl)acetyl]benzoate | 61653-02-9 [smolecule.com]

- 16. prepchem.com [prepchem.com]

A Technical Guide to the Synthetic Potential of Methyl 2-(acetylphenyl)benzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract: While "Methyl 2-(3-acetylphenyl)benzoate" is not extensively documented in current chemical literature, its structural motifs—a biaryl backbone, a reactive ketone, and a versatile ester group—suggest significant potential as a synthetic intermediate. This guide outlines a plausible and efficient synthetic route to this class of compounds via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores a range of potential applications in organic synthesis, including the development of novel heterocyclic scaffolds and functionalized derivatives. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate further research and application in medicinal chemistry and materials science.

Proposed Synthesis of Methyl 2-(acetylphenyl)benzoates

The most direct and versatile approach to synthesizing Methyl 2-(acetylphenyl)benzoates is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1][2] For the synthesis of the target compounds, this involves the coupling of methyl 2-bromobenzoate with an appropriate acetylphenylboronic acid.

A general scheme for this synthesis is presented below:

Caption: Proposed Suzuki-Miyaura synthesis of Methyl 2-(acetylphenyl)benzoates.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[2]

Materials:

-

Methyl 2-bromobenzoate

-

3-Acetylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq.), 3-acetylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired this compound.

Table 1: Summary of Synthetic Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Methyl 2-bromobenzoate | 3-Acetylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 75-90 |

| Methyl 2-chlorobenzoate | 3-Acetylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 65-85 |

Potential Applications in Organic Synthesis

The presence of both a ketone and an ester functional group on a biaryl scaffold opens up numerous possibilities for subsequent transformations. These can be broadly categorized into reactions involving the acetyl group, the methyl ester group, and cyclization reactions involving both.

Caption: Potential synthetic transformations of this compound.

Transformations of the Acetyl Group

The acetyl group is a versatile handle for a variety of chemical modifications.

Table 2: Potential Reactions at the Acetyl Moiety

| Transformation | Reagents | Product Functional Group | Potential Application |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Chiral ligands, pharmaceutical intermediates |

| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | Ester (Phenolic Acetate) | Precursor to substituted phenols |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine | Bioactive amine derivatives |

| Wittig Reaction | Ph₃P=CHR | Alkene | Polymer building blocks, extended π-systems |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Ketone | Chalcone-like structures with biological activity |

2.1.1. Experimental Protocol: Reduction of the Acetyl Group

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 mmol, 1.0 eq.) in methanol (20 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane (30 mL) and saturated NaHCO₃ solution (20 mL) to the residue.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate to yield the corresponding secondary alcohol, which can be further purified by chromatography if necessary.

Transformations of the Methyl Ester Group

The methyl ester can be readily converted into other important functional groups.

Table 3: Potential Reactions at the Ester Moiety

| Transformation | Reagents | Product Functional Group | Potential Application |

| Hydrolysis | LiOH, NaOH, or KOH in H₂O/THF | Carboxylic Acid | Synthesis of APIs, modification of solubility |

| Reduction | LiAlH₄, DIBAL-H | Primary Alcohol | Ligand synthesis, introduction of a new reactive site |

| Amidation | R₂NH, heat or coupling agents | Amide | Bioisosteric replacement, synthesis of bioactive amides |

2.2.1. Experimental Protocol: Hydrolysis of the Methyl Ester

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 mmol, 1.0 eq.) in a mixture of THF (10 mL) and water (5 mL) in a 50 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (2.0 mmol, 2.0 eq.) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to remove the THF.

-

Dilute the remaining aqueous solution with water (10 mL) and wash with ethyl acetate (10 mL) to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

A precipitate of the corresponding carboxylic acid should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Cyclization Reactions

The bifunctional nature of Methyl 2-(acetylphenyl)benzoates allows for the construction of complex polycyclic systems, which are of great interest in drug discovery.

Table 4: Potential Cyclization Reactions

| Reaction Name | Reagents | Resulting Heterocycle | Significance |

| Friedländer Annulation | Another ketone/aldehyde with α-hydrogens, Base/Acid | Quinoline | Core structure in many pharmaceuticals (e.g., antimalarials) |

| Pfitzinger Reaction | Isatin, Base | Quinoline-4-carboxylic acid | Important precursors for drug candidates |

| Intramolecular Aldol/Claisen | Strong base (e.g., LDA) | Fused ring systems | Construction of complex polycyclic frameworks |

2.3.1. Logical Workflow for Heterocycle Synthesis

Caption: A potential pathway to quinoline derivatives.

Conclusion

Methyl 2-(acetylphenyl)benzoates represent a class of compounds with significant untapped potential in organic synthesis. Their straightforward synthesis via Suzuki-Miyaura coupling, combined with the versatile reactivity of the ketone and ester functionalities, makes them valuable precursors for a wide range of molecular architectures. This guide provides a foundational framework for their synthesis and exploration as key intermediates in the development of novel pharmaceuticals, functional materials, and complex organic molecules. Further research into the reactivity and applications of these compounds is highly encouraged.

References

A Technical Guide to Methyl 2-(3-acetylphenyl)benzoate and its Derivatives: Synthesis, Potential Biological Activities, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-acetylphenyl)benzoate is a small molecule with a unique structural motif, combining features of both a benzoate ester and an acetophenone. While direct research on this specific compound is limited, its constituent parts and related structures have been implicated in a variety of biological activities. This technical guide provides a comprehensive literature review of related compounds to infer the potential synthesis, characterization, and biological evaluation of this compound and its derivatives. We present proposed synthetic routes, discuss potential therapeutic applications based on the activities of analogous compounds, and outline future research directions. This document aims to serve as a foundational resource for researchers interested in exploring the chemical and biological landscape of this class of compounds.

Introduction

The benzoate and acetophenone moieties are prevalent in a wide range of biologically active molecules and approved pharmaceutical agents. Benzoate derivatives are known to exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, acetophenone derivatives are key intermediates in the synthesis of numerous pharmaceuticals and have been associated with a diverse array of pharmacological effects. The combination of these two pharmacophores in this compound presents an intriguing scaffold for the design of novel therapeutic agents.

This whitepaper will explore the synthesis of this compound and its potential derivatives. Furthermore, we will review the biological activities of structurally similar compounds to hypothesize the potential therapeutic applications of this novel class of molecules.

Synthesis and Characterization

While a specific synthesis for this compound is not explicitly detailed in the current literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely begin with the preparation of the precursor, 2-(3-acetylphenyl)benzoic acid, followed by its esterification.

Proposed Synthesis of 2-(3-acetylphenyl)benzoic acid

A potential route to synthesize the key intermediate, 2-(3-acetylphenyl)benzoic acid, could involve a Suzuki coupling reaction. This reaction would couple a boronic acid derivative of one ring with a halide on the other.

Proposed Synthesis of this compound

The final step would be the esterification of 2-(3-acetylphenyl)benzoic acid to yield this compound. A common and effective method for this transformation is the Fischer esterification.[3]

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask, dissolve 2-(3-acetylphenyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyl groups.

Potential Biological Activities and Derivatives

Based on the biological activities of related benzoate and acetophenone derivatives, this compound and its derivatives could be explored for a variety of therapeutic applications.

Antimicrobial Activity

Substituted phenyl benzoates and methyl benzoates have demonstrated antimicrobial activity against various bacterial and fungal strains.[1][4] Derivatives of this compound could be synthesized by modifying the phenyl rings with different functional groups (e.g., halogens, nitro groups, hydroxyl groups) to investigate their antimicrobial potential.

Anti-inflammatory and Analgesic Activity

Several benzoate derivatives have been reported to possess anti-inflammatory and analgesic properties.[5] The structural features of this compound suggest that it could serve as a scaffold for developing novel anti-inflammatory agents.

Anticancer Activity

Derivatives of 4-acetylphenyl benzoate have been synthesized and shown to have good anticancer activity.[5] This suggests that this compound and its derivatives are promising candidates for anticancer drug discovery.

Data Presentation

To facilitate the comparison of biological activities of related compounds, the following tables summarize the available data from the literature.

Table 1: Biological Activities of Substituted Phenyl Benzoate Derivatives

| Compound Class | Biological Activity | Reference |

| Phenyl Benzoate Derivatives | Antioxidant, Anti-tyrosinase, Anti-pancreatic lipase | [6] |

| 4-acetylphenyl benzoate derivatives | Anticancer, Antibacterial | [5] |

| Substituted Benzoates | Anti-inflammatory | [3] |

Table 2: Physical and Chemical Properties of Related Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Acetylphenyl benzoate | C15H12O3 | 240.25 | 420 at 760 mmHg |

| 3-Acetylphenyl benzoate | C15H12O3 | 240.25 | Not available |

| Methyl 2-benzoylbenzoate | C15H12O3 | 240.25 | Not available |

Experimental Workflows and Signaling Pathways

To guide future research, we propose the following experimental workflow and a potential signaling pathway for investigation based on the known activities of related compounds.

Caption: Proposed experimental workflow for the synthesis and evaluation of this compound and its derivatives.

Given the anti-inflammatory potential of related benzoate structures, a plausible signaling pathway to investigate would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Conclusion and Future Directions

This compound represents an unexplored scaffold with significant potential for the development of novel therapeutic agents. Although direct experimental data for this compound is lacking, a comprehensive analysis of related structures provides a strong rationale for its synthesis and biological evaluation. Future research should focus on:

-

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound and a library of its derivatives.

-

Biological Screening: A broad biological screening of the synthesized compounds against various targets, including microbial pathogens, inflammatory mediators, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the design of more potent and selective analogs.

-

Mechanism of Action Studies: Investigation of the underlying molecular mechanisms and signaling pathways for the most promising lead compounds.

This technical guide serves as a starting point to stimulate further investigation into this promising class of molecules, with the ultimate goal of discovering new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Acetylphenyl benzoate|lookchem [lookchem.com]

- 9. 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity Screening of Methyl 2-(3-acetylphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prospective biological activities of Methyl 2-(3-acetylphenyl)benzoate, a novel chemical entity. Due to the limited availability of direct experimental data on this specific compound, this document leverages data from structurally analogous compounds, including acetophenone and benzoate derivatives, to infer potential biological effects and guide future screening efforts. The primary focus is on potential anti-inflammatory and cytotoxic activities, with detailed experimental protocols and an exploration of relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating biological activity screening of this compound.

Introduction

Predicted Biological Activities and Data from Analogous Compounds

Based on its chemical structure, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties. The following tables summarize quantitative data from structurally related compounds to provide a basis for expected activity ranges.

Anti-inflammatory Activity

The anti-inflammatory potential is inferred from studies on various acetophenone and benzophenone derivatives. These compounds have been shown to inhibit key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Structurally Related Compounds

| Compound/Extract | Assay | Target/Cell Line | IC50/Activity | Reference |

| Benzylideneacetophenone derivatives (JCII-8, 10, 11) | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Concentration-dependent suppression of iNOS and COX-2 | [1] |

| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | - | IC50 = 0.096 mM | [2] |

| p-Hydroxyacetophenone | - | - | Reported anti-inflammatory and antinociceptive activities | [2] |

| Ethyl acetate soluble proanthocyanidins | Anti-inflammatory | - | IC50 = 10.31 ± 1.11 μg/mL | [3] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM4, FM10, FM12) | COX-2 Inhibition | - | IC50 = 0.74, 0.69, and 0.18 µM, respectively | [4] |

Cytotoxic Activity

The cytotoxic potential is extrapolated from studies on benzoate esters and acetophenone derivatives, which have demonstrated activity against various cancer cell lines.

Table 2: Cytotoxic Activity of Structurally Related Compounds

| Compound/Extract | Cell Line(s) | Assay | IC50/LC50 | Reference |

| Knepachycarpanone A (acetophenone derivative) | HeLa | - | IC50 = 26.92 ± 1.46 μM | [5] |

| Knepachycarpanone B (acetophenone derivative) | HeLa | - | IC50 = 30.20 ± 1.97 μM | [5] |

| Ethyl acetate soluble proanthocyanidins | HeLa | - | IC50 = 18.78 ± 0.90 μg/mL | [3] |

| Ethyl acetate soluble proanthocyanidins | PC3 | - | IC50 = 44.21 ± 0.73 μg/mL | [3] |

| Glycosylated 2-phenyl-indoles and related compounds | MCF-7, HT 29, HepG2/C3A | MTS assay | Varied IC50 values, some comparable to doxorubicin | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to screen for the predicted biological activities of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare a reaction mixture containing reaction buffer, heme, and the test compound (this compound) at various concentrations.

-

Add the COX-1 or COX-2 enzyme to the mixture and pre-incubate at 37°C for 20 minutes.

-

Initiate the reaction by adding arachidonic acid as the substrate and incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a saturated stannous chloride solution.

-

Quantify the resulting prostaglandins (e.g., PGF2α) using an enzyme immunoassay (EIA).

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

-

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, PC3) and a normal cell line (e.g., HEK293) for selectivity assessment.

-

Methodology:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological activity screening of a novel compound like this compound.

Caption: Workflow for Biological Activity Screening.

Potential Signaling Pathways

Based on the predicted anti-inflammatory activity, this compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK.

The NF-κB pathway is a crucial regulator of inflammatory responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Caption: Hypothesized Inhibition of the NF-κB Pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascade is another key pathway involved in inflammation. Certain acetophenone derivatives have been shown to modulate this pathway[1].

Caption: Potential Modulation of the MAPK Signaling Pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a review of structurally similar compounds strongly suggests potential for anti-inflammatory and cytotoxic effects. This technical guide provides a framework for the initial screening of this compound, including recommended experimental protocols and potential mechanisms of action involving the NF-κB and MAPK signaling pathways. The provided data on analogous compounds serves as a benchmark for interpreting future experimental results. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(3-acetylphenyl)benzoate: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the stability and degradation pathways of Methyl 2-(3-acetylphenyl)benzoate have been published in peer-reviewed literature. This guide, therefore, provides a predictive analysis based on the well-established chemical properties and degradation profiles of its constituent functional groups: a methyl benzoate moiety and an acetophenone moiety. The information herein is intended to serve as a foundational resource for stability study design and analytical method development.

Predicted Stability Profile

The stability of this compound is dictated by the chemical reactivity of its ester and ketone functional groups, as well as the biphenyl-like core structure. It is anticipated to be stable under neutral, anhydrous conditions at ambient temperature.[1][2][3] However, it is likely susceptible to degradation under hydrolytic, oxidative, and photolytic stress.

Hydrolytic Stability

The ester linkage in this compound is the most probable site of hydrolytic degradation. This reaction is expected to be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester will likely hydrolyze to yield 2-(3-acetylphenyl)benzoic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible.[4][5] In the presence of a strong base like sodium hydroxide, the molecule is expected to hydrolyze to sodium 2-(3-acetylphenyl)benzoate and methanol.[5][6]

Oxidative Stability

Oxidizing agents can potentially affect both the acetyl group and the aromatic rings.

-

The methyl ketone of the acetophenone moiety can be oxidized. For instance, a haloform reaction could occur in the presence of a base and a halogen.

-

Strong oxidizing agents may also lead to the degradation of the aromatic rings, though these are generally more resistant.[4][5]

Thermal Stability

Biphenyl structures are known for their high thermal stability.[7] Similarly, both methyl benzoate and acetophenone are relatively stable to heat. Acetophenone undergoes thermal decomposition at high temperatures (around 605°C) to produce toluene and carbon monoxide.[8] Therefore, this compound is expected to be thermally stable under typical pharmaceutical storage and processing conditions.

Photostability

Aromatic ketones, such as the acetophenone moiety in this molecule, can absorb UV radiation and undergo photochemical reactions. This could lead to photoreduction of the ketone or other complex degradation pathways. It is advisable to protect this compound from light.

Predicted Degradation Pathways

Based on the known degradation of methyl benzoate and acetophenone, several degradation pathways for this compound can be postulated.

Hydrolytic Degradation Pathway

The primary hydrolytic degradation pathway is the cleavage of the ester bond.

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Degradation Pathway

A potential oxidative degradation could involve the Baeyer-Villiger oxidation of the acetophenone moiety, which would convert the ketone into an ester.

Caption: Predicted Baeyer-Villiger oxidation of this compound.

Microbial Degradation Pathway

Drawing an analogy from the microbial degradation of acetophenone, a possible pathway could involve an initial oxidation to an ester, followed by hydrolysis.[9]

Caption: Predicted microbial degradation pathway for this compound.

Quantitative Data from Analogous Compounds

No quantitative stability data is available for this compound. The following tables summarize relevant physical and stability information for its constituent parts, methyl benzoate and acetophenone.

Table 1: Physical Properties of Analogous Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | -12 | 198-199 | Poorly soluble |

| Acetophenone | C₈H₈O | 120.15 | 19-20 | 202 | Slightly soluble |

Table 2: Stability Information of Analogous Compounds

| Compound | Stability Notes |

| Methyl Benzoate | Stable in air.[4][5] Susceptible to hydrolysis (especially with base), slow oxidation, and transesterification.[4][5][6] Reacts with strong oxidizing agents and strong bases.[5][6] |

| Acetophenone | Stable under normal laboratory conditions.[2][3][10][11] Thermal decomposition occurs at high temperatures.[8] Can be degraded in water using advanced oxidation processes.[12] Biodegradable.[10] Metabolized in humans to benzoic acid, carbonic acid, and acetone.[13] |

Experimental Protocols for Stability Assessment

To experimentally determine the stability and degradation pathways of this compound, a forced degradation (stress testing) study is recommended. The following protocols are based on general industry practices (e.g., ICH Q1A(R2)) and methodologies applied to similar compounds.

Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study.

Recommended Stress Conditions

-

Acid Hydrolysis:

-

Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Temperature: 60-80°C.

-

Time Points: 0, 2, 4, 8, 24, 48 hours.

-

Analysis: Neutralize the sample before analysis by HPLC-UV.

-

-

Base Hydrolysis:

-

Protocol: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Temperature: Room temperature to 60°C.

-

Time Points: 0, 1, 2, 4, 8, 24 hours.

-

Analysis: Neutralize the sample before analysis by HPLC-UV.

-

-

Oxidative Degradation:

-

Protocol: Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide.

-

Temperature: Room temperature.

-

Time Points: 0, 2, 4, 8, 24, 48 hours.

-

Analysis: Analyze directly by HPLC-UV.

-

-

Thermal Degradation:

-

Protocol: Store the solid compound and a solution of the compound in a thermostatically controlled oven.

-

Temperature: 60-80°C (solid) and 60°C (solution).

-

Time Points: 0, 1, 2, 5, 10, 30 days.

-

Analysis: Dissolve the solid in a suitable solvent before analysis. Analyze the solution directly.

-

-

Photolytic Degradation:

-

Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

-

Temperature: Ambient.

-

Analysis: Analyze as described for thermal degradation.

-

Analytical Methodology

-

Primary Analysis: A stability-indicating HPLC method with UV detection should be developed and validated to separate the parent compound from its degradation products.

-

Degradant Identification: Mass spectrometry (LC-MS/MS) should be employed to determine the mass of the degradation products. For definitive structural elucidation, techniques such as NMR spectroscopy may be required after isolation of the degradants.

By following these predictive guidelines and experimental protocols, researchers and drug development professionals can effectively investigate the stability and degradation of this compound, ensuring the development of a safe, stable, and efficacious product.

References

- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetophenone CAS#: 98-86-2 [m.chemicalbook.com]

- 4. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 5. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 6. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 7. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Acetophenone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Proposed Synthesis and Characterization of Methyl 2-(3-acetylphenyl)benzoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Methyl 2-(3-acetylphenyl)benzoate is not currently documented in publicly available chemical literature. This guide, therefore, presents a plausible and scientifically grounded approach to its synthesis, characterization, and potential biological significance based on established chemical principles and data from structurally related compounds. All data presented for the target compound are estimations derived from analogous molecules.

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of pharmacological activities and valuable physical properties.[1][2][3] Their structural motif is present in numerous approved drugs, highlighting their importance in drug discovery.[1][2] This technical guide outlines a proposed synthetic pathway for the novel compound, this compound, provides detailed experimental protocols, and presents estimated physicochemical and spectroscopic data. Furthermore, it explores the potential biological activities and relevant signaling pathways this molecule might influence, drawing parallels with known bioactive biphenyl compounds.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a Fischer esterification to introduce the methyl ester group.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3-acetylphenyl)benzoate, a novel aromatic ester, and its structurally related isomers and analogs. The document details the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their potential as therapeutic agents. Quantitative data from various in vitro assays, including anticancer and anti-inflammatory evaluations, are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for key biological assays and the synthesis of related structures are provided to facilitate further research and development. Additionally, this guide explores the structure-activity relationships (SAR) within this class of compounds and visualizes experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound and its analogs are a class of organic compounds characterized by a benzoate core with an acetylphenyl substituent. The positional isomerism of the acetyl group (ortho, meta, para) on the phenyl ring, along with other structural modifications, gives rise to a diverse library of molecules with a wide range of potential biological activities. This guide focuses on the synthesis and biological evaluation of these compounds, highlighting their potential in areas such as oncology and inflammation.

Physicochemical Properties

The physicochemical properties of this compound and its related isomers are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-(2-acetylphenyl)acetate | [N/A] | C11H12O3 | 192.21 |

| 2-Acetylphenyl benzoate | 4010-33-7 | C15H12O3 | 240.25 |

| 4-acetylphenyl 2-methylbenzoate | 306743-67-9 | C16H14O3 | 254.28 |

Synthesis of Related Compounds

While a specific protocol for this compound is not publicly documented, the synthesis of its isomers and related analogs provides insight into potential synthetic routes.

Synthesis of Methyl 2-(2-acetylphenyl)acetate

A detailed, multi-step procedure for the synthesis of Methyl 2-(2-acetylphenyl)acetate has been described in Organic Syntheses. The process involves the direct acyl-alkylation of arynes.[1]

Synthesis of Methyl 2-methyl-4-acetyl benzoate

A patented method for the synthesis of Methyl 2-methyl-4-acetyl benzoate involves a four-step process starting from 2-fluorotoluene. The key steps include acylation, cyanation, hydrolysis, and finally esterification.[2]

Experimental Protocol: Synthesis of 4-fluoro-3-methylacetophenone (Intermediate) [2]

-

Add 11 grams (0.1 mol) of 2-fluorotoluene, 33.4 grams (0.25 mol) of aluminum trichloride, and 100ml of dichloromethane into a 250ml three-necked flask.

-

Control the temperature at -5°C and add 8.6 grams (0.11 mol) of acetyl chloride dropwise.

-

After the addition is complete, warm the mixture to room temperature and react for 2 hours, monitoring the reaction by TLC.

-

Upon completion, add 50mL of ice water and 25mL of dilute hydrochloric acid at 0°C.

-

Separate the organic layer, wash, dry, and concentrate by rotary evaporation to obtain the product.

General Synthesis of Methyl Benzoate Derivatives

The Fischer esterification is a common method for synthesizing methyl benzoate derivatives. This acid-catalyzed reaction involves refluxing the corresponding benzoic acid with methanol.[3]

General Fischer Esterification Procedure: [3]

-

To a round-bottom flask, add the benzoic acid derivative and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, the product is typically isolated by extraction and purified by distillation or chromatography.

Biological Activities and Quantitative Data

Various isomers and analogs of this compound have demonstrated a range of biological activities.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of related benzoate derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Related Benzoate Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT116 (Colon) | A549 (Lung) | DU145 (Prostate) | SKOV3 (Ovarian) | Reference |

| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivative 4g | - | Potent | - | - | Potent | Potent | [4] |

| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivative 4j | - | Potent | - | - | Potent | Potent | [4] |

| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivative 4o | - | Potent | - | - | Potent | Potent | [4] |

| 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl ester 2e | 0.18 | 4.09 | - | - | - | - | [5] |

Note: A direct comparison is challenging due to the structural diversity and different cell lines used in various studies.

Anti-inflammatory Activity

2-Acetylphenyl benzoate and its derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[6] However, specific quantitative data such as IC50 values from in vitro anti-inflammatory assays are not widely available in the reviewed literature.

Experimental Protocols for Biological Assays

To ensure reproducibility and facilitate further research, detailed protocols for key biological assays are provided below.

Cytotoxicity and Cell Viability Assays

5.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Workflow:

MTT Assay Workflow

5.1.2. Crystal Violet Assay

This assay is used to determine cell viability by staining the adherent cells.

-

Workflow:

Crystal Violet Assay Workflow

Structure-Activity Relationship (SAR) Studies

The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, in a series of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides, substitutions on the benzamide ring played a crucial role in their M1 antagonist activity. Specifically, substitutions at the 2-position and a 2,5-bis(trifluoromethyl) analog showed improved potency.[7] A comprehensive SAR for the acetylphenyl benzoate series requires further systematic studies.

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the signaling pathways modulated by this compound and its close analogs. Interaction studies on 2-acetylphenyl benzoate suggest potential modulation of biochemical pathways involved in inflammation.[6] Further research is warranted to elucidate the precise molecular targets and mechanisms of action.

Conclusion

This compound and its related isomers and analogs represent a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and inflammation. This guide has summarized the available synthetic methodologies and biological data, highlighting the need for more systematic studies to establish clear structure-activity relationships and to identify the underlying mechanisms of action. The provided experimental protocols serve as a foundation for researchers to further explore the potential of this interesting class of molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 7. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Methyl 2-(3-acetylphenyl)benzoate in common organic solvents

Technical Guide: Solubility Profile of Methyl 2-(3-acetylphenyl)benzoate

For: Researchers, Scientists, and Drug Development Professionals Core: An In-depth Technical Guide on the Solubility of this compound in Common Organic Solvents

Introduction